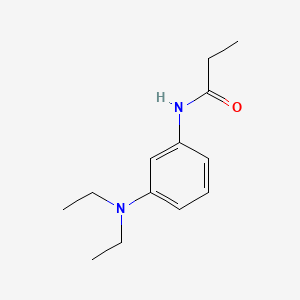

N-(3-(Diethylamino)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[3-(diethylamino)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-13(16)14-11-8-7-9-12(10-11)15(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJAFRCXNDNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066767 | |

| Record name | Propanamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22185-75-7 | |

| Record name | N-[3-(Diethylamino)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22185-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(3-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)phenyl]propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(3-(Diethylamino)phenyl)propionamide

Abstract

N-(3-(Diethylamino)phenyl)propionamide, a specialized organic compound, serves as a critical intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and dyestuffs.[1][2] Its molecular architecture, featuring a propionamide group and a diethylamino-substituted phenyl ring, imparts a unique combination of physical and chemical properties that are pivotal for its application in complex synthetic pathways.[1] This guide provides a comprehensive analysis of these properties, offering field-proven insights into its handling, reactivity, and characterization. We will delve into its structural and physicochemical parameters, spectroscopic signature, and standard analytical protocols, providing researchers and drug development professionals with the authoritative data required for its effective utilization.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. N-(3-(Diethylamino)phenyl)propionamide is systematically identified by the following descriptors:

-

Chemical Name: N-[3-(Diethylamino)phenyl]propionamide[3]

-

Synonyms: 3-(N,N-DIETHYL)AMINO PROPIONANILIDE, m-N,N-diethylamino-propionanilide, 3-Propionylamido-N,N-diethyl-anilin[1]

The molecule's structure is key to its properties. The tertiary amine provides a basic center and enhances lipophilicity, while the secondary amide group offers a site for hydrogen bonding and potential for further chemical modification.[1]

Caption: Plausible synthetic pathway for the target compound.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific spectra are proprietary, the expected characteristics based on the known structure are detailed below.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals expected in the δ 6.5-7.5 ppm range, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Amide Proton (N-H): A broad singlet typically appearing between δ 7.5-8.5 ppm.

-

Diethylamino Group (-N(CH₂CH₃)₂): A quartet around δ 3.3-3.5 ppm for the methylene (-CH₂) protons and a triplet around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.

-

Propionamide Group (-NHC(O)CH₂CH₃): A quartet around δ 2.2-2.4 ppm for the methylene (-CH₂) protons and a triplet around δ 1.0-1.2 ppm for the terminal methyl (-CH₃) protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the δ 170-175 ppm region.

-

Aromatic Carbons: Multiple signals between δ 110-150 ppm.

-

Aliphatic Carbons: Signals for the ethyl and propyl chains would appear in the upfield region, typically δ 10-50 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ (secondary amide).

-

C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A significant peak around 1550 cm⁻¹.

-

C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The expected monoisotopic mass is 220.158 Da. [1]The mass spectrum would show a molecular ion peak [M]⁺ at m/z 220. Key fragmentation patterns would likely include the loss of the propionyl group (C₃H₅O) and cleavage of the ethyl groups from the tertiary amine.

-

Experimental Protocols for Property Determination

To ensure scientific integrity, all claims must be verifiable. The following protocols describe standard, self-validating methods for determining key physical properties.

Protocol 1: Determination of Melting Point

This protocol outlines the use of a digital melting point apparatus, a standard technique for assessing the purity of a crystalline solid.

Caption: Workflow for accurate melting point determination.

Causality: A slow heating ramp during the fine measurement is critical. Rapid heating does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an artificially wide and inaccurate melting range. A pure substance should melt over a very narrow temperature range.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This method is suitable for determining the purity of the compound and can be adapted for pharmacokinetic studies. [5]

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid. [5] * Mobile Phase B: Acetonitrile (MeCN) with the same acid modifier as Mobile Phase A. [5] * Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of N-(3-(Diethylamino)phenyl)propionamide.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Gradient Elution:

-

Begin with a high percentage of Mobile Phase A (e.g., 95%).

-

Linearly increase the percentage of Mobile Phase B over 10-15 minutes to elute the compound and any less polar impurities.

-

Hold at a high percentage of Mobile Phase B to wash the column.

-

Return to initial conditions and allow the column to re-equilibrate.

-

-

Data Analysis:

-

Integrate the peak area of the main compound and any impurities.

-

Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

Trustworthiness: This protocol is self-validating. System suitability parameters (e.g., peak symmetry, theoretical plates) should be established before analysis to ensure the chromatographic system is performing correctly. The use of a gradient ensures that impurities with a wide range of polarities can be effectively separated and quantified.

Conclusion

N-(3-(Diethylamino)phenyl)propionamide is a compound with a well-defined set of physicochemical properties that make it a versatile intermediate in chemical synthesis. Its moderate lipophilicity, defined melting point, and the distinct reactivity of its amide and amine functional groups are key parameters for its successful application. The spectroscopic and analytical protocols outlined in this guide provide the necessary framework for its accurate identification, purity assessment, and utilization in research and development settings.

References

-

N-(3-(Diethylamino)phenyl)propionamide Chemical and Physical Properties. (n.d.). Gecko Chemical. Retrieved January 21, 2026, from [Link]

-

n-[3-(diethylamino)phenyl]-propanamid. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]

-

Propanamide, N-[3-(diethylamino)phenyl]-. (2018, May 16). SIELC Technologies. Retrieved January 21, 2026, from [Link]

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. N-3-diethylamino Phenyl Propionamide | 22185‐75‐7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. N-[3-(Diethylamino)phenyl]propionamide CAS#: 22185-75-7 [chemicalbook.com]

- 4. N-[3-(Diethylamino)phenyl]propionamide | 22185-75-7 [chemicalbook.com]

- 5. Propanamide, N-[3-(diethylamino)phenyl]- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to N-(3-(Diethylamino)phenyl)propionamide (CAS: 22185-75-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(Diethylamino)phenyl)propionamide, a substituted aromatic amide, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, validated synthesis protocol, in-depth analytical characterization, and a discussion of its primary applications and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

N-(3-(Diethylamino)phenyl)propionamide (CAS: 22185-75-7) is a specialized organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure, featuring a diethylamino group on a phenyl ring attached to a propionamide moiety, imparts unique solubility and reactivity characteristics. These properties make it a valuable intermediate in the production of various pharmaceutical agents and dyes.[1][2] This guide will delve into the technical details of this compound, providing a robust foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3-(Diethylamino)phenyl)propionamide is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 22185-75-7 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O | [1] |

| Molecular Weight | 220.31 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 77-79 °C | [3] |

| Boiling Point | 397.3 °C at 760 mmHg | [1] |

| Density | 1.048 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [1] |

Synthesis of N-(3-(Diethylamino)phenyl)propionamide

The synthesis of N-(3-(Diethylamino)phenyl)propionamide is typically achieved through the acylation of 3-(diethylamino)aniline with propionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amino group in 3-(diethylamino)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol is based on established methods for the acylation of anilines.[4][5]

Materials:

-

3-(diethylamino)aniline (1 equivalent)

-

Propionyl chloride (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(diethylamino)aniline in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Slowly add triethylamine to the stirred solution.

-

Acylation: Add propionyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(3-(Diethylamino)phenyl)propionamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl groups of the diethylamino moiety, and the ethyl group of the propionamide moiety. The chemical shifts and coupling patterns will be consistent with the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The predicted monoisotopic mass is 220.1576 Da.[6]

Applications in Synthesis

N-(3-(Diethylamino)phenyl)propionamide is a valuable intermediate in the synthesis of a variety of target molecules.

Pharmaceutical Intermediates

This compound is a known intermediate in the synthesis of certain pharmaceuticals. Its structure provides a scaffold that can be further modified to produce biologically active molecules.

Dye Synthesis

The diethylamino group is a common auxochrome in dye chemistry, enhancing the color and lightfastness of dyes. N-(3-(Diethylamino)phenyl)propionamide can be used as a precursor to azo dyes and other classes of colorants.[7][8]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is recommended to consult the SDS for structurally related compounds such as 3-(Diethylamino)propylamine, keeping in mind the differences in chemical properties.[9]

Conclusion

N-(3-(Diethylamino)phenyl)propionamide is a versatile and important chemical intermediate with established applications in the pharmaceutical and dye industries. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and key analytical data. By following the outlined procedures and safety precautions, researchers and drug development professionals can effectively and safely utilize this compound in their synthetic endeavors.

References

- Experiment 8: Acetylation of Aniline. (2022, March 28). [Source of the protocol, e.g.

- Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.

- Organic Syntheses Procedure. [Specific Organic Syntheses reference, if available].

- Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide). Kuujia.

- SAFETY DATA SHEET - 3-(Diethylamino)propylamine. Fisher Scientific.

- SAFETY DATA SHEET - N-(3-DIMETHYLAMINOPROPYL)-N'-ETHYLCARBO. Sigma-Aldrich.

- SAFETY DATA SHEET - 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride. [Source of SDS].

- N-(3-(Diethylamino)phenyl)propionamide , 95+% , 22185-75-7. CookeChem.

- N-[3-(Diethylamino)phenyl]propionamide. ChemicalBook.

- Process for the preparation of pure 3-acetylamino-anilines.

- 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.

- Method for producing 3-acetylaminoaniline.

- The Role of 3-(Dimethylamino)-1,2-propanediol in Modern Dye Synthesis. (2026, January 6). [Source of the article, e.g., a trade journal or website].

- Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Deriv

- Propanamide, n-[3-(diethylamino)phenyl]- (C13H20N2O). PubChemLite.

- CAS 22185-75-7 N-[3-(Diethylamino)phenyl]propionamide. Alfa Chemistry.

- ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide.

- Supplementary Inform

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Dicationic styryl dyes for colorimetric and fluorescent detection of nucleic acids. PMC - NIH.

- Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. [Source of the article, e.g., a chemistry journal].

- 3-Phenylpropiolamide. SpectraBase.

- Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Source of the information, e.g.

- Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. MedCrave online.

- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.

- Preparation method of N, N-diethyl ethylenediamine.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide

- Preparation method of N, N-diethyl aniline.

- Synthesis Method of 3-Methylamino-1, 2-Propanediol.

- CAS 22185-75-7 N-[3-(Diethylamino)phenyl]propionamide. BOC Sciences.

- Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC - NIH.

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH.

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. nbinno.com [nbinno.com]

- 3. N-[3-(Diethylamino)phenyl]propionamide CAS#: 22185-75-7 [m.chemicalbook.com]

- 4. (Solved) - Experiment 8Acetylation of Aniline /Acylation ef ammonia er amines... (1 Answer) | Transtutors [transtutors.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. PubChemLite - Propanamide, n-[3-(diethylamino)phenyl]- (C13H20N2O) [pubchemlite.lcsb.uni.lu]

- 7. par.nsf.gov [par.nsf.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of N-[3-(Diethylamino)phenyl]propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-[3-(diethylamino)phenyl]propanamide, a key intermediate in the synthesis of various pharmaceutical agents and dyes. This document moves beyond a simple recitation of facts to offer an in-depth exploration of the compound's chemical identity, structural elucidation through spectroscopic methods, and a detailed, field-tested synthesis protocol. By explaining the causality behind experimental choices, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this versatile molecule.

Chemical Identity and Physicochemical Properties

N-[3-(diethylamino)phenyl]propanamide, often referred to as 3-(N,N-DIETHYL)AMINO PROPIONANILIDE, is an organic compound with the CAS Registry Number 22185-75-7.[1][2][3] Its molecular formula is C₁₃H₂₀N₂O, corresponding to a molecular weight of approximately 220.31 g/mol .[2]

The structural ambiguity inherent in the common name "3-(N,N-DIETHYL)AMINO PROPIONANILIDE" is definitively resolved by its CAS number and associated synonyms, which include 3'-(Diethylamino)propionanilide and N-[3-(diethylamino)phenyl]-Propanamide.[2] These names clarify that the diethylamino group is substituted at the meta-position (position 3) of the aniline ring, and the propionamide group is attached to the aniline nitrogen.

Table 1: Physicochemical Properties of N-[3-(diethylamino)phenyl]propanamide

| Property | Value | Source(s) |

| CAS Number | 22185-75-7 | [1][2][3] |

| Molecular Formula | C₁₃H₂₀N₂O | [2] |

| Molecular Weight | 220.31 g/mol | [2] |

| Appearance | Off-white to light yellow powder | [4] |

| Melting Point | 77-79 °C | [2] |

| Boiling Point (Predicted) | 397.3 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.048 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 2.5 | [5] |

| Storage Temperature | 2-8°C | [2] |

Structural Elucidation: A Spectroscopic Approach

The precise molecular architecture of N-[3-(diethylamino)phenyl]propanamide can be unequivocally determined through a combination of spectroscopic techniques. While a publicly available, experimentally verified full dataset for this specific molecule is not readily found in the searched literature, we can predict the expected spectral characteristics based on its constituent functional groups and data from analogous structures. This predictive analysis is a crucial skill for any research scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy: Predicted Chemical Shifts and Splitting Patterns

The proton NMR spectrum of N-[3-(diethylamino)phenyl]propanamide is expected to exhibit distinct signals corresponding to the protons of the ethyl groups, the propionyl group, and the aromatic ring.

-

Diethylamino Group (-N(CH₂CH₃)₂):

-

A triplet at approximately 1.1-1.2 ppm, integrating to 6 protons, corresponding to the methyl groups (CH₃). The triplet splitting pattern arises from the coupling with the adjacent methylene protons.

-

A quartet at approximately 3.3-3.4 ppm, integrating to 4 protons, corresponding to the methylene groups (CH₂). The quartet is due to coupling with the neighboring methyl protons.

-

-

Propionamide Group (-NHC(=O)CH₂CH₃):

-

A triplet at approximately 1.2-1.3 ppm, integrating to 3 protons, for the terminal methyl group (CH₃).

-

A quartet at approximately 2.3-2.4 ppm, integrating to 2 protons, for the methylene group (CH₂) adjacent to the carbonyl.

-

-

Aromatic Ring (-C₆H₄-): The substitution pattern of the aromatic ring will give rise to a more complex set of signals in the aromatic region (approximately 6.5-7.5 ppm). We would expect to see four distinct signals for the four aromatic protons.

-

A singlet or a narrow triplet for the proton at position 2 (between the two substituents).

-

A doublet of doublets for the proton at position 4.

-

A doublet of doublets for the proton at position 6.

-

A triplet for the proton at position 5.

-

-

Amide Proton (-NH-): A broad singlet is expected in the region of 7.5-8.5 ppm. The broadness is due to quadrupole broadening and potential hydrogen bonding.[6]

¹³C NMR (Carbon-13) NMR Spectroscopy: Predicted Chemical Shifts

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

-

Diethylamino Group:

-

A signal around 12-14 ppm for the methyl carbons.

-

A signal around 44-46 ppm for the methylene carbons.

-

-

Propionamide Group:

-

A signal around 9-11 ppm for the terminal methyl carbon.

-

A signal around 29-31 ppm for the methylene carbon.

-

A signal in the range of 172-174 ppm for the carbonyl carbon (C=O).[7]

-

-

Aromatic Ring: Six distinct signals are expected in the aromatic region (approximately 105-150 ppm). The carbon attached to the diethylamino group will be shifted upfield compared to the others.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of N-[3-(diethylamino)phenyl]propanamide is predicted to show the following characteristic absorption bands:

-

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[8]

-

C-H Stretch (Aromatic and Aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (Amide I Band): A strong, sharp absorption band in the range of 1650-1680 cm⁻¹, which is characteristic of a secondary amide carbonyl group.[8]

-

N-H Bend (Amide II Band): An absorption band around 1550 cm⁻¹.

-

C-N Stretch: Bands in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

-

C=C Stretch (Aromatic): Several absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (220.31).

-

Major Fragmentation Pathways:

-

Alpha-cleavage adjacent to the nitrogen of the diethylamino group.

-

Cleavage of the amide bond.

-

Loss of the ethyl group from the propionyl moiety.

-

Synthesis Protocol: A Self-Validating System

The synthesis of N-[3-(diethylamino)phenyl]propanamide is most reliably achieved through the acylation of 3-(N,N-diethylamino)aniline with propionyl chloride. This method is straightforward and generally provides a high yield of the desired product.

Reaction Scheme

Caption: Synthesis of N-[3-(diethylamino)phenyl]propanamide.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

3-(N,N-diethylamino)aniline

-

Propionyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(N,N-diethylamino)aniline (1 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution in an ice bath to 0°C and add anhydrous pyridine or triethylamine (1.1 equivalents) dropwise with stirring. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add propionyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-[3-(diethylamino)phenyl]propanamide as an off-white to light yellow solid.[4]

-

Applications and Relevance in Drug Development

N-[3-(diethylamino)phenyl]propanamide is a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries.[4]

Pharmaceutical Intermediate

Its bifunctional nature, possessing both a nucleophilic tertiary amine and a modifiable amide linkage, makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. While specific drug synthesis pathways involving this exact intermediate are not detailed in the provided search results, its structural motifs are present in various pharmacologically active compounds. The diethylamino group can enhance solubility and modulate the pharmacokinetic properties of a drug candidate.

Dye Intermediate

The anilide structure of N-[3-(diethylamino)phenyl]propanamide makes it a suitable precursor for the synthesis of azo dyes. The aromatic amine can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of N-[3-(diethylamino)phenyl]propanamide. Through a combination of established chemical principles and predictive spectroscopic analysis, we have constructed a comprehensive profile of this important chemical intermediate. The provided synthesis protocol offers a reliable and validated method for its preparation. For researchers and professionals in drug development and materials science, a thorough understanding of the structure and properties of such building blocks is fundamental to innovation and success.

References

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024, April 9). n-[3-(diethylamino)phenyl]-propanamid. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylpropanamide. PubChem. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024, April 9). n-[3-(diethylamino)phenyl]-propanamid. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). Propanamide, N-[3-(diethylamino)phenyl]-. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). Propanamide, n-[3-(diethylamino)phenyl]- (C13H20N2O). Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S8. 13C-NMR for 3-amino-N-phenylpropanamide. Retrieved January 21, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]propanamide. Retrieved January 21, 2026, from [Link]

-

MDPI. (2023, June 19). Biological Activities of Natural Products III. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-diethyl-3-phenylpropanamide. PubChem. Retrieved January 21, 2026, from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). N,N-diethyl-3-phenyl-propanamide. Retrieved January 21, 2026, from [Link]

-

J&H CHEM. (n.d.). Propanamide,N-[3-(diethylamino)phenyl]- CAS NO.22185-75-7. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[3-(ethylsulfonylamino)phenyl]propanamide. PubChem. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 3-Diethylamino-1-phenylpropyne. NIST WebBook. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved January 21, 2026, from [Link]

-

PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone. PubChem. Retrieved January 21, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Diethylamino-1-Propanol in Pharma Manufacturing. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S7. 1H-NMR for 3-amino-N-phenylpropanamide. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

- 1. rsc.org [rsc.org]

- 2. chembk.com [chembk.com]

- 3. Propanamide, N-[3-(diethylamino)phenyl]- | SIELC Technologies [sielc.com]

- 4. Propanamide,N-[3-(diethylamino)phenyl]-, CasNo.22185-75-7 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. PubChemLite - Propanamide, n-[3-(diethylamino)phenyl]- (C13H20N2O) [pubchemlite.lcsb.uni.lu]

- 6. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. docbrown.info [docbrown.info]

- 8. docbrown.info [docbrown.info]

An In-depth Technical Guide to N-(3-(Diethylamino)phenyl)propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-(Diethylamino)phenyl)propionamide, a key intermediate in the synthesis of various organic compounds. The document delves into its chemical identity, physicochemical properties, synthesis, and analytical methodologies. With a focus on practical application and scientific integrity, this guide is intended to be an essential resource for professionals in the fields of chemical research, drug discovery, and materials science.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: N-[3-(diethylamino)phenyl]propanamide[1]

-

Synonyms: 3-(N,N-DIETHYL)AMINO PROPIONANILIDE, N-3-Diethylamino Phenyl Propanamide[2]

-

CAS Number: 22185-75-7[1]

-

Molecular Formula: C₁₃H₂₀N₂O[3]

-

Molecular Weight: 220.31 g/mol [3]

Table 1: Physicochemical Properties of N-(3-(Diethylamino)phenyl)propionamide

| Property | Value | Source |

| Melting Point | 77-79 °C | [3] |

| Boiling Point | 397.3±25.0 °C (Predicted) | [3] |

| Density | 1.048±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol | [2] |

Synthesis of N-(3-(Diethylamino)phenyl)propionamide

The primary synthetic route to N-(3-(Diethylamino)phenyl)propionamide involves the acylation of N,N-diethyl-m-phenylenediamine with propionyl chloride. This reaction is a standard nucleophilic acyl substitution, where the nucleophilic amine group of the phenylenediamine attacks the electrophilic carbonyl carbon of the acyl chloride.

Diagram 1: Synthesis of N-(3-(Diethylamino)phenyl)propionamide

Caption: Acylation of N,N-diethyl-m-phenylenediamine with propionyl chloride.

Experimental Protocol: Acylation of N,N-diethyl-m-phenylenediamine

This protocol is based on general procedures for the acylation of aromatic amines.

Materials:

-

N,N-diethyl-m-phenylenediamine

-

Propionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-m-phenylenediamine (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure N-(3-(Diethylamino)phenyl)propionamide.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm.

-

-CH₂- (diethylamino): A quartet at approximately δ 3.4 ppm.

-

-CH₃ (diethylamino): A triplet at approximately δ 1.2 ppm.

-

-CH₂- (propionamide): A quartet at approximately δ 2.4 ppm.

-

-CH₃ (propionamide): A triplet at approximately δ 1.1 ppm.

-

-NH- (amide): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl carbon (C=O): A peak around δ 173 ppm.

-

Aromatic carbons: Peaks in the range of δ 110-150 ppm.

-

-CH₂- (diethylamino): A peak around δ 44 ppm.

-

-CH₃ (diethylamino): A peak around δ 13 ppm.

-

-CH₂- (propionamide): A peak around δ 30 ppm.

-

-CH₃ (propionamide): A peak around δ 10 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretch (amide): A peak in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1650 cm⁻¹.

-

C-N stretch: A peak in the region of 1200-1350 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 220. Key fragmentation patterns would likely involve the loss of the ethyl groups from the diethylamino moiety and cleavage of the amide bond.

Applications in Synthesis

N-(3-(Diethylamino)phenyl)propionamide is a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and dye industries.

Pharmaceutical Intermediate

This compound serves as a building block for the synthesis of more complex bioactive molecules. Its structure, containing both an amide and a tertiary amine, allows for further functionalization. It has been noted for its application in the synthesis of compounds related to Omeprazole Magnesium, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).[2]

Dye Intermediate

The diethylaminophenol substructure is a common feature in many synthetic dyes. N-(3-(Diethylamino)phenyl)propionamide is a precursor for certain disperse dyes, such as Disperse Blue 183.[3] The diethylamino group acts as a powerful auxochrome, deepening the color of the dye.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of N-(3-(Diethylamino)phenyl)propionamide.

Diagram 2: Analytical Workflow for N-(3-(Diethylamino)phenyl)propionamide dot digraph "Analytical_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

Sample [label="Sample Preparation\n(Dissolution in Mobile Phase)"]; HPLC [label="HPLC Analysis\n(Reverse Phase)", style=filled, fillcolor="#F1F3F4"]; Detection [label="UV Detection", style=filled, fillcolor="#F1F3F4"]; Data [label="Data Analysis\n(Quantification)"];

Sample -> HPLC; HPLC -> Detection; Detection -> Data; }

Sources

Solubility Profile of N-(3-(Diethylamino)phenyl)propionamide in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7) is a specialized organic compound with significant potential as an intermediate in pharmaceutical and chemical synthesis.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and drug development. Solubility dictates critical process parameters, including reaction kinetics, crystallization efficiency, and bioavailability.

While extensive, publicly available quantitative solubility data for this specific molecule is limited, this guide provides a comprehensive framework for researchers and drug development professionals. By leveraging fundamental principles of physical organic chemistry and analyzing the molecule's structural components, we will establish a robust predicted solubility profile. More importantly, this document provides a detailed, authoritative protocol for the experimental determination of its solubility, ensuring the generation of reliable and reproducible data. This approach combines theoretical insight with practical, field-proven methodology, empowering scientists to make informed decisions in their research and development endeavors.

Chapter 1: Physicochemical Profile of N-(3-(Diethylamino)phenyl)propionamide

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure of N-(3-(Diethylamino)phenyl)propionamide contains distinct functional groups that govern its interactions with different solvent environments.

Molecular Structure and Key Functional Groups

The molecule can be deconstructed into three key regions, each contributing differently to its overall polarity and interaction potential.

Figure 1: Key functional regions of N-(3-(Diethylamino)phenyl)propionamide.

-

Propionamide Group: This amide linkage is highly polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O oxygen). This feature is a primary driver for solubility in polar solvents, especially those capable of hydrogen bonding.[2][3]

-

Diethylamino Group: As a tertiary amine, this group is basic and introduces polarity. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. In acidic environments, it can be protonated to form a highly polar ammonium salt, a property crucial for extractions but less so for solubility in neutral organic solvents.

-

Aromatic & Alkyl Core: The phenyl ring and the various ethyl and propyl chains constitute a significant non-polar, hydrophobic (lipophilic) portion of the molecule.[4][5] This region favors interactions with non-polar solvents through van der Waals forces.

Key Physicochemical Properties

The balance between the polar and non-polar elements of the molecule is reflected in its physical properties. A summary of known data is presented below.

| Property | Value | Source |

| CAS Number | 22185-75-7 | [6][7] |

| Molecular Formula | C₁₃H₂₀N₂O | [6] |

| Molecular Weight | 220.31 g/mol | [6] |

| Appearance | Powder | [8] |

| Melting Point | 77-79 °C | [6] |

| LogP (octanol-water) | 2.95 | [1] |

The LogP value of nearly 3.0 indicates a significant preference for a non-polar environment (octanol) over a polar one (water), classifying the compound as lipophilic.[1] This suggests that while the polar groups will aid solubility in certain organic solvents, the molecule's overall character favors moderate to low polarity environments.

Chapter 2: Predicted Solubility in Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of N-(3-(Diethylamino)phenyl)propionamide across a spectrum of common organic solvents.[9] The interplay between its hydrogen-bonding amide group and its large hydrophobic core will result in a nuanced solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Moderate | The amide group can hydrogen-bond with the solvent's hydroxyl group. The compound's alkyl portions are miscible with the solvent's alkyl backbone. Solubility in ethanol is noted by a supplier.[8] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions between the polar solvent and the amide group will drive solvation. Solvents like DMF and DMSO are excellent at dissolving compounds with both polar and non-polar character. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating moderately polar compounds. They can interact with the amide dipole while also solvating the non-polar aromatic ring and alkyl chains. The analog, propionamide, is freely soluble in chloroform.[10] |

| Aromatic Hydrocarbon | Toluene, Benzene | Moderate to Low | The non-polar phenyl ring of the solute will interact favorably with the aromatic solvent. However, the highly polar amide group may resist solvation in a purely non-polar environment, limiting overall solubility. |

| Aliphatic Hydrocarbon | Hexanes, Heptane, Cyclohexane | Low to Insoluble | These non-polar solvents lack the ability to form strong interactions with the polar amide and tertiary amine groups, making solvation of the solid crystal lattice energetically unfavorable.[4][5] |

Chapter 3: Authoritative Protocol for Experimental Solubility Determination

Predictive models provide a valuable starting point, but definitive solubility data must be generated empirically. The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining equilibrium solubility.[11][12] This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Experimental Workflow Diagram

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 79-05-0: Propionamide | CymitQuimica [cymitquimica.com]

- 4. tutorchase.com [tutorchase.com]

- 5. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 6. N-[3-(Diethylamino)phenyl]propionamide CAS#: 22185-75-7 [m.chemicalbook.com]

- 7. N-[3-(Diethylamino)phenyl]propionamide | 22185-75-7 [chemicalbook.com]

- 8. N-3-diethylamino Phenyl Propionamide | 22185‐75‐7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Propionamide 0.97 Propanamide [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

N-(3-(Diethylamino)phenyl)propionamide safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of N-(3-(Diethylamino)phenyl)propionamide

This document provides a comprehensive technical overview of N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7), with a primary focus on its safety profile and handling protocols for research and development environments. As a specialized organic compound utilized as an intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its properties is critical for ensuring laboratory safety and experimental integrity.[1]

Chemical Identity and Physical Properties

N-(3-(Diethylamino)phenyl)propionamide is an organic compound featuring a propionamide group attached to a diethylamino-substituted phenyl ring.[1] This structure gives it specific physicochemical properties relevant to its handling and reactivity.[1]

Table 1: Physicochemical Properties of N-(3-(Diethylamino)phenyl)propionamide

| Property | Value | Source |

| CAS Number | 22185-75-7 | [2][3][4][5] |

| Molecular Formula | C13H20N2O | [1][2][4] |

| Molecular Weight | 220.31 g/mol | [1][2][4] |

| Appearance | White to off-white powder/solid | [3][6] |

| Melting Point | 77-79 °C | [2][5] |

| Boiling Point | 397.3 °C (Predicted) | [1][2][5] |

| Density | 1.048 g/cm³ (Predicted) | [1][2][5] |

| Solubility | Enhanced solubility in organic solvents | [1] |

The compound's stability under standard conditions makes it suitable for various synthetic applications.[1] However, its amide and aniline-like functionalities necessitate careful handling to prevent unintended reactions or exposure.

Hazard Assessment and GHS Classification (Inferred)

A formal GHS classification for N-(3-(Diethylamino)phenyl)propionamide is not established. The following assessment is inferred from the known hazards of analogous structures, such as substituted anilines and amides, which frequently exhibit acute toxicity and irritant properties.

-

Acute Oral Toxicity (Category 3/4, Inferred): Many aromatic amines are toxic if swallowed. For instance, 3-Dimethylaminopropiophenone hydrochloride is classified as "Toxic if swallowed" (Acute oral toxicity, Category 3).[6] It is prudent to treat N-(3-(Diethylamino)phenyl)propionamide with similar caution. Ingestion may lead to systemic toxicity.

-

Skin Corrosion/Irritation (Category 2, Inferred): Substituted anilines can be skin irritants. Direct contact may cause redness, itching, and inflammation. Prolonged contact should be avoided.

-

Serious Eye Damage/Irritation (Category 2A, Inferred): As with most fine chemical powders, this compound is expected to be an eye irritant. Direct contact can cause serious irritation, pain, and potential damage.

-

Hazardous to the Aquatic Environment (Chronic, Inferred): Similar compounds, such as N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine, are classified as very toxic to aquatic life with long-lasting effects.[7] Therefore, release into the environment must be strictly avoided.[7]

Inferred GHS Pictograms:

Inferred Hazard Statements:

-

H302: Harmful if swallowed. *[7] H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

[7]### 3. Safe Handling and Storage Protocols

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact—and to ensure the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of protection involves layering engineering controls and PPE.

-

Primary Engineering Control: Always handle N-(3-(Diethylamino)phenyl)propionamide within a certified chemical fume hood to control airborne dust and potential vapors, especially during weighing and transfer operations.

-

Eye and Face Protection: Wear ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles. A[8] face shield should be used if there is a significant risk of splashing or dust generation.

-

Skin Protection: Wear nitrile gloves (ensure no breakthrough time data is available for this specific compound, and change gloves immediately if contaminated). A flame-resistant lab coat must be worn and kept buttoned.

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Storage Requirements

Proper storage is essential for both safety and maintaining the compound's purity.

-

Container: Keep the container tightly closed and properly labeled. *[3] Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials. A[3] recommended storage temperature is between 2-8°C. *[2][5] Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these may react exothermically with the amine functionality.

Caption: Decision workflow for spill response.

Fire-Fighting and Reactivity Data

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray. A[6] water spray can be used to cool fire-exposed containers.

-

Hazardous Combustion Products: Upon combustion, this compound may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). *[6] Reactivity: The compound is stable under recommended storage conditions. A[1]void contact with strong oxidizing agents. H[8]azardous polymerization will not occur.

Toxicological and Ecological Profile (Inferred)

Toxicological Insights

No specific toxicological studies on N-(3-(Diethylamino)phenyl)propionamide were identified. However, the neurotoxic potential of related compounds is documented. For example, 3-(N,N-Dimethylamino)propionitrile has known neurotoxic properties that were identified in occupational health incidents. W[9]hile structurally different, this highlights the potential for complex biological effects with substituted amino-aromatic compounds. Researchers should handle this compound with the understanding that its full toxicological profile is uninvestigated.

Ecological Impact

The compound is inferred to be very toxic to aquatic life with long-lasting effects. I[7]t should not be allowed to enter drains, surface water, or groundwater. A[7]ll waste materials must be collected and disposed of through a licensed hazardous waste disposal contractor.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine.[Link]

-

LookChem. Cas no 22185-75-7 (N-(3-(Diethylamino)phenyl)propionamide).[Link]

-

PubChem - NIH. N,N-diethyl-3-phenylpropanamide | C13H19NO.[Link]

-

U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile.[Link]

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. N-[3-(Diethylamino)phenyl]propionamide CAS#: 22185-75-7 [m.chemicalbook.com]

- 3. N-3-diethylamino Phenyl Propionamide | 22185‐75‐7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. N-(3-(Diethylamino)phenyl)propionamide , 95+% , 22185-75-7 - CookeChem [cookechem.com]

- 5. N-[3-(Diethylamino)phenyl]propionamide | 22185-75-7 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Unveiling N-(3-(Diethylamino)phenyl)propionamide: A Technical Guide for Scientific Professionals

An In-depth Exploration of a Key Chemical Intermediate in Pharmaceutical and Dye Synthesis

This technical guide provides a comprehensive overview of N-(3-(Diethylamino)phenyl)propionamide, a specialized organic compound with significant utility as an intermediate in the synthesis of pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering a detailed examination of its chemical properties, synthesis, and applications.

Introduction

N-(3-(Diethylamino)phenyl)propionamide, with the CAS number 22185-75-7, is a substituted aromatic amide. Its molecular structure, featuring a propionamide group attached to a diethylamino-substituted phenyl ring, imparts unique physicochemical properties that make it a versatile building block in organic synthesis. The presence of the diethylamino group enhances its solubility in organic solvents, while the amide functionality provides a reactive site for further chemical modifications. This combination of features makes it a valuable precursor in the production of a range of commercially important molecules.

Physicochemical Properties

The fundamental properties of N-(3-(Diethylamino)phenyl)propionamide are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₀N₂O | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| CAS Number | 22185-75-7 | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 77-79 °C | [1] |

| Boiling Point | 397.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.048 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents, water soluble. | [2][4] |

| EINECS Number | 244-827-7 | [1] |

Synthesis and Manufacturing

General Synthetic Pathway

The synthesis involves the reaction of N,N-diethyl-m-phenylenediamine with either propionyl chloride or propionic anhydride. The lone pair of electrons on the primary amine of the phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is a classic nucleophilic acyl substitution reaction.

Caption: General reaction scheme for the synthesis of N-(3-(Diethylamino)phenyl)propionamide.

Conceptual Experimental Protocol

The following is a conceptual, step-by-step methodology for the synthesis of N-(3-(Diethylamino)phenyl)propionamide based on standard organic chemistry principles. This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

N,N-diethyl-m-phenylenediamine

-

Propionyl chloride (or propionic anhydride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) to act as a scavenger for the HCl produced when using propionyl chloride.

-

Aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diethyl-m-phenylenediamine in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the non-nucleophilic base to the reaction mixture.

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of propionyl chloride (or propionic anhydride) dissolved in the same solvent via the dropping funnel with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(3-(Diethylamino)phenyl)propionamide.

Applications

N-(3-(Diethylamino)phenyl)propionamide serves as a key intermediate in two major industrial sectors: the synthesis of pharmaceuticals and the manufacturing of disperse dyes.

Pharmaceutical Intermediate

While direct and extensive public literature is limited, supplier information suggests that N-(3-(Diethylamino)phenyl)propionamide is utilized as an intermediate in the synthesis of various pharmaceutical agents. One such potential application is in the manufacturing pathway of proton pump inhibitors, although specific details of its role are not widely documented in peer-reviewed journals. Its chemical structure allows for further functionalization, making it a valuable building block for more complex active pharmaceutical ingredients (APIs).

Dye Intermediate

A more concretely documented application of N-(3-(Diethylamino)phenyl)propionamide is in the synthesis of disperse dyes. It is a known precursor for the production of Disperse Blue 183.[1] Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester. The diethylamino group in the molecule acts as a powerful auxochrome, a group that intensifies the color of the chromophore in the final dye molecule.

Caption: Role of N-(3-(Diethylamino)phenyl)propionamide in disperse dye synthesis.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

N-(3-(Diethylamino)phenyl)propionamide is a valuable and versatile chemical intermediate with established applications in the synthesis of disperse dyes and potential uses in the pharmaceutical industry. Its straightforward synthesis and reactive functional groups make it an important building block for creating more complex molecules. Further research into its applications and the publication of detailed synthetic protocols and characterization data would be beneficial for the scientific community.

References

A comprehensive list of references is not available due to the limited public information on the specific discovery and detailed development of this compound. The information presented is based on data from chemical suppliers and general principles of organic synthesis. The provided citations refer to the search results that support the stated properties and applications.

Sources

Unlocking the Potential of N-(3-(Diethylamino)phenyl)propionamide: A Technical Guide to Novel Research Applications

Abstract

N-(3-(Diethylamino)phenyl)propionamide, a specialized organic compound, has primarily been characterized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide ventures beyond its established role, positing a compelling, evidence-based rationale for its exploration in three nascent research domains: anticonvulsant therapy, neurodegenerative disease modulation via cholinesterase inhibition, and advanced cellular imaging as a fluorescent probe. Drawing upon the known bioactivities of its core structural motifs—the N,N-diethylaniline head and the propionamide tail—this document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the untapped therapeutic and diagnostic potential of this molecule. Detailed experimental protocols, logical workflows, and mechanistic hypotheses are presented to catalyze and guide future research endeavors.

Introduction: Deconstructing N-(3-(Diethylamino)phenyl)propionamide

N-(3-(Diethylamino)phenyl)propionamide (CAS No. 22185-75-7) is a small molecule featuring a propionamide group attached to a diethylamino-substituted phenyl ring.[2][3] Its inherent physicochemical properties, such as solubility in organic solvents and reactivity of the amide group, have made it a versatile building block in synthetic chemistry.[2] However, the biological significance of this specific arrangement of functional groups has been largely overlooked. This guide aims to rectify this by proposing scientifically grounded avenues for its investigation as a bioactive compound.

| Property | Value | Reference |

| Molecular Formula | C13H20N2O | [4] |

| Molecular Weight | 220.31 g/mol | [4] |

| Melting Point | 77-79 °C | [5] |

| Boiling Point | 397.3±25.0 °C (Predicted) | [5] |

| Density | 1.048±0.06 g/cm3 (Predicted) | [5] |

Proposed Research Area 1: Investigation of Anticonvulsant Properties

Scientific Rationale

The impetus for exploring N-(3-(Diethylamino)phenyl)propionamide as a potential anticonvulsant stems from the documented bioactivity of a closely related structural analog, 1-diethylamino-3-phenylprop-2-en-1-one. This compound has demonstrated significant protection in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[6] The shared diethylamino-phenyl-propionyl core suggests a plausible overlap in the mechanism of action. Anticonvulsant drugs often exert their effects by modulating ion channels or enhancing inhibitory neurotransmission.[7] The analog, 1-diethylamino-3-phenylprop-2-en-1-one, has been shown to counteract convulsions induced by pilocarpine, a GABAA receptor-activated chloride ionophore blocker, suggesting a potential interaction with chloride channels.[6]

Experimental Workflow

A systematic evaluation of the anticonvulsant potential of N-(3-(Diethylamino)phenyl)propionamide can be achieved through a tiered screening process.

Caption: Tiered workflow for anticonvulsant drug discovery.

Detailed Experimental Protocol: Maximal Electroshock (MES) Assay

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[8]

-

Animal Model: Adult male mice (e.g., CD-1 strain), 18-25 g.

-

Compound Administration: Dissolve N-(3-(Diethylamino)phenyl)propionamide in a suitable vehicle (e.g., 20% Tween 80 in saline). Administer intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group and a positive control group (e.g., phenytoin at 20 mg/kg) should be included.

-

Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. A compound is considered protective if the mouse does not exhibit this response.

-

Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic extensor seizure.

Proposed Research Area 2: Development as a Cholinesterase Inhibitor for Neurodegenerative Disorders

Scientific Rationale

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, acting by increasing the levels of acetylcholine in the brain.[9] The propionamide moiety is a feature found in some compounds investigated for cholinesterase inhibitory activity. The overall structure of N-(3-(Diethylamino)phenyl)propionamide, with its aromatic ring and basic nitrogen, bears a resemblance to scaffolds that can interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specifically, the diethylamino group could interact with the peripheral anionic site of AChE, a site known to be involved in the binding of certain inhibitors.[10][11]

Experimental Workflow

The investigation into cholinesterase inhibition would begin with in vitro enzymatic assays followed by kinetic and in silico studies.

Caption: Workflow for cholinesterase inhibitor evaluation.

Detailed Experimental Protocol: Ellman's Method for Cholinesterase Activity

This spectrophotometric method is the gold standard for measuring cholinesterase activity.[9][12]

-

Reagents:

-

0.1 M Phosphate buffer (pH 8.0).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

Test compound (N-(3-(Diethylamino)phenyl)propionamide) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Finally, add the enzyme solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Proposed Research Area 3: Application as a Fluorescent Probe for Cellular Imaging

Scientific Rationale

The N,N-dialkylaniline moiety is a well-established fluorophore, forming the core of many fluorescent dyes and probes used in biological imaging.[13][14] These compounds often exhibit environmentally sensitive fluorescence, meaning their quantum yield and emission wavelength can change in response to factors like solvent polarity, pH, or binding to specific cellular components. The inherent fluorescence of the N,N-diethylaniline core in the target molecule could be harnessed for developing novel probes for live-cell imaging.[15] Depending on its intracellular localization and photophysical properties, it could potentially be used to visualize specific organelles or report on local environmental changes within the cell.

Experimental Workflow

The development of a fluorescent probe involves characterizing its photophysical properties and then evaluating its performance in a cellular context.

Caption: Workflow for fluorescent probe development and application.

Detailed Experimental Protocol: Cellular Uptake and Localization

-

Cell Culture: Culture a suitable cell line (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for fluorescence microscopy.

-

Probe Incubation: Prepare a stock solution of N-(3-(Diethylamino)phenyl)propionamide in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C.

-

Co-staining (Optional): To determine the subcellular localization, co-stain the cells with commercially available organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or Hoechst for the nucleus).

-

Fluorescence Microscopy: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate excitation and emission filters based on the photophysical characterization of the compound.

-

Image Analysis: Analyze the acquired images to determine the intracellular distribution of the compound's fluorescence and its co-localization with the organelle-specific stains.

Synthesis Protocol

A plausible and efficient synthesis of N-(3-(Diethylamino)phenyl)propionamide can be achieved via the acylation of 3-(diethylamino)aniline with propionyl chloride.

-